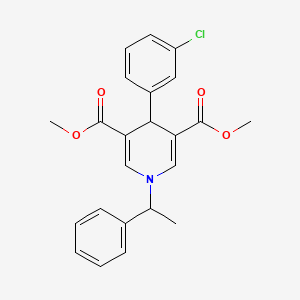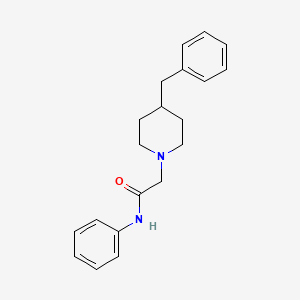![molecular formula C18H14F2N2O2S B5298534 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5298534.png)
5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone, also known as DFB, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is able to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is not yet fully understood. However, studies have suggested that 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone works by inhibiting the activity of certain enzymes involved in cell signaling pathways. This leads to the activation of apoptotic pathways, resulting in the death of cancer cells.
Biochemical and Physiological Effects:
5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its relatively simple synthesis method. 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of using 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone. One area of research is to further investigate the mechanism of action of 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone, in order to better understand how it works and to identify potential targets for drug development. Another area of research is to investigate the potential use of 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in combination with other drugs, in order to enhance its anti-cancer and anti-inflammatory properties. Finally, there is a need for more in vivo studies to determine the safety and efficacy of 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone in animal models.
Conclusion:
In conclusion, 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone is a chemical compound that has shown great potential in various fields of scientific research. Its simple synthesis method, anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in animal models.
Synthesemethoden
5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone can be synthesized using a simple two-step process. In the first step, 4-(difluoromethoxy)benzaldehyde and 4-methylphenylhydrazine are reacted to form the corresponding hydrazone. In the second step, the hydrazone is reacted with carbon disulfide and potassium hydroxide to form 5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone.
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S/c1-11-2-6-13(7-3-11)22-16(23)15(21-18(22)25)10-12-4-8-14(9-5-12)24-17(19)20/h2-10,17H,1H3,(H,21,25)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMXPYQNRHPKX-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxoimidazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(dimethylamino)propyl]-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5298461.png)


![3-biphenyl-4-yl-5-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5298482.png)

![N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-2-thiophenesulfonamide](/img/structure/B5298501.png)
![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-benzyl-3-ethyl-1,4-diazepan-5-one](/img/structure/B5298509.png)
![(3S*,5S*)-1-(2-methoxybenzyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5298512.png)
![N-(4-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5298526.png)
![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
![2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)